molecular formula C50H84O21 B237941 Scammonin I CAS No. 131747-25-6

Scammonin I

Cat. No.: B237941
CAS No.: 131747-25-6
M. Wt: 1021.2 g/mol
InChI Key: DGRGOOVTCYVEDQ-KIBLKLHPSA-N
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Description

Scammonin I is a resin glycoside derived from the roots of the plant Convolvulus scammonia, commonly known as scammony. This compound is part of a group of ether-soluble resin glycosides and is known for its potent purgative properties. This compound has been used in traditional medicine for its strong laxative effects and has been the subject of various scientific studies due to its unique chemical structure and biological activities .

Preparation Methods

Scammonin I is typically extracted from the roots of Convolvulus scammonia. The preparation involves incising the fresh roots to obtain the gum resin, which is then processed to isolate the resin glycosides. The extraction process includes several steps such as drying, grinding, and solvent extraction using ether. The resin glycosides are then purified through techniques like chromatography to obtain scammonin in its pure form .

Chemical Reactions Analysis

Scammonin I undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, alkaline hydrolysis of scammonin yields scammonic acid along with other organic acids such as isobutyric acid and tiglic acid. These reactions are crucial for understanding the structural components and functional groups of scammonin .

Scientific Research Applications

Scammonin I has been extensively studied for its pharmacological properties It is primarily known for its use as a potent purgative in traditional medicine

    Chemistry: this compound’s unique glycosidic structure makes it a subject of interest in synthetic chemistry and natural product synthesis.

    Biology: Studies have shown that scammonin exhibits cytotoxic, antioxidant, and anti-inflammatory properties, making it a candidate for further research in cell biology and pharmacology.

    Medicine: this compound is used in the treatment of constipation and as a vermifuge for roundworms and tapeworms.

Mechanism of Action

Scammonin I exerts its effects primarily through its interaction with bile in the small intestine. When scammonin combines with bile, it forms a strong purgative complex that stimulates the secretion of liver and intestinal glands. This mechanism leads to increased intestinal motility and the expulsion of intestinal contents. The molecular targets and pathways involved in this process include the activation of bile acids and the stimulation of gastrointestinal smooth muscle contractions .

Comparison with Similar Compounds

Scammonin I is part of a broader family of resin glycosides found in the Convolvulaceae family. Similar compounds include jalapin, convolvulin, and other resin glycosides isolated from plants like Ipomoea purga and Convolvulus arvensis. What sets scammonin apart is its specific glycosidic structure and its potent purgative action. While other resin glycosides also exhibit laxative properties, scammonin is known for its rapid and strong effects, making it a unique and valuable compound in both traditional and modern medicine .

Properties

CAS No.

131747-25-6

Molecular Formula

C50H84O21

Molecular Weight

1021.2 g/mol

IUPAC Name

[30-[3,4-dihydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate

InChI

InChI=1S/C50H84O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-43-40(69-47-38(58)37(57)39(28(7)62-47)67-45(59)25(4)10-2)29(8)63-50(44(43)68-46(60)26(5)11-3)71-42-36(56)34(54)31(24-51)65-49(42)70-41-35(55)33(53)27(6)61-48(41)64-30/h10,26-31,33-44,47-51,53-58H,9,11-24H2,1-8H3/b25-10+

InChI Key

DGRGOOVTCYVEDQ-KIBLKLHPSA-N

SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O

Isomeric SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)/C(=C/C)/C)O)O

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)C)OC(=O)C(=CC)C)O)O

Key on ui other cas no.

145108-33-4

Synonyms

11-((O-6-deoxy-4-O-2-methyl-1-oxo-2-butenyl)glucopyranosyl-(1-4)-O-6-deoxy-2-O-(2-methyl-1-oxobutyl)-mannopyranosyl-(1-2)-O-glucopyranosyl-(1-2)-6-deoxyglucopyranosyl)oxy-11-hydroxyhexadecanoic acid, intramol 1,3'''-ester
scammonin I

Origin of Product

United States

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